chemical structure of 5-tert-butylindole-3-carboxylic acid
chemical structure of 5-tert-butylindole-3-carboxylic acid
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-tert-butylindole-3-carboxylic acid , a critical scaffold in the development of lipophilic receptor modulators and CFTR potentiators.
Executive Summary
5-tert-Butylindole-3-carboxylic acid represents a strategic building block in medicinal chemistry, combining the privileged indole scaffold with a bulky, lipophilic tert-butyl group at the C5 position. This structural modification significantly alters the physicochemical profile of the parent indole-3-carboxylic acid, increasing membrane permeability (LogP) and metabolic stability by blocking the metabolically labile C5 position. It serves as a key intermediate in the synthesis of CFTR potentiators (related to Ivacaftor/VX-770), NMDA receptor antagonists , and lipophilic cyanine dyes .
Chemical Identity & Physicochemical Profiling[1][2][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-tert-butyl-1H-indole-3-carboxylic acid |
| CAS Number | Not widely listed as free acid; Esters: 57476-50-3 (Aldehyde precursor) |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| SMILES | CC(C)(C)c1cc2c(cc1)nc([nH]2)C(=O)O |
Physicochemical Properties
| Parameter | Value (Experimental/Predicted) | Significance |
| LogP (Lipophilicity) | ~3.9 (Predicted) | High lipophilicity aids in blood-brain barrier (BBB) penetration and hydrophobic pocket binding. |
| pKa (Acid) | ~4.2 (COOH) | Typical carboxylic acid acidity; exists as carboxylate at physiological pH (7.4). |
| pKa (Base) | ~16 (Indole NH) | Very weak acid; requires strong bases (e.g., NaH) for deprotonation. |
| TPSA | 49.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding interactions. |
Structural Architecture & Electronic Analysis
The molecule features two distinct functional domains that drive its reactivity and biological activity:
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The 5-tert-Butyl "Anchor":
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Steric Bulk: The tert-butyl group is a spherical, hydrophobic moiety. At the C5 position, it occupies a volume of approximately 115 ų. This bulk prevents metabolic hydroxylation at C5 (a common clearance pathway for indoles) and fills hydrophobic pockets in target proteins (e.g., CFTR, kinases).
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Electronic Effect: The tert-butyl group exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density of the indole ring. This makes the C3 position highly nucleophilic, facilitating electrophilic aromatic substitution reactions.
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The 3-Carboxylic Acid Headgroup:
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Electronics: The carboxyl group is electron-withdrawing (-M, -I), deactivating the ring towards further electrophilic attack.
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Conformation: The carboxylic acid moiety is coplanar with the indole ring to maximize conjugation, though rotation is possible. It serves as a primary hydrogen bond donor/acceptor or a handle for amide coupling.
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Synthesis: The Trichloroacetyl Pathway
The most robust, scalable, and self-validating method for synthesizing indole-3-carboxylic acids is the Trichloroacetyl Chloride Method . This route avoids the use of unstable anhydride intermediates and provides high yields without chromatography.
Reaction Scheme (Graphviz)
Detailed Protocol
Step 1: Acylation (Formation of 3-Trichloroacetyl-5-tert-butylindole)
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Dissolution: Dissolve 10.0 g (57 mmol) of 5-tert-butylindole in 100 mL of anhydrous diethyl ether or dichloromethane.
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Addition: Add 1.2 equivalents of trichloroacetyl chloride dropwise over 30 minutes at 0°C. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The electron-rich nature of the 5-tert-butylindole drives the reaction to completion without a Lewis acid catalyst.
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Isolation: The product often precipitates. If not, add hexane to induce crystallization. Filter the solid, wash with cold hexane, and dry.
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Checkpoint: This intermediate is stable and can be stored.
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Step 2: Hydrolysis to Carboxylic Acid
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Solubilization: Suspend the intermediate from Step 1 in MeOH (10 mL/g).
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Base Hydrolysis: Add 4N KOH (aqueous, 3 equivalents). The reaction mixture will become homogeneous.
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Reflux: Heat to reflux for 4–6 hours. This effects a haloform-type cleavage of the trichloromethyl group, yielding chloroform (byproduct) and the carboxylate.
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Workup:
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Cool to room temperature and evaporate the methanol.
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Dilute the residue with water.[1]
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Wash: Extract with ethyl acetate once to remove any unreacted neutral indole (impurity removal).
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Acidification: Acidify the aqueous layer to pH ~2 using 6N HCl. The product will precipitate as a white/off-white solid.
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Purification: Filter the solid, wash with water, and recrystallize from ethanol/water if necessary.
Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
¹H NMR (DMSO-d₆, 400 MHz) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.10 | br s | 1H | COOH | Exchangeable with D₂O; characteristic of carboxylic acid. |
| 11.85 | br s | 1H | Indole NH | Downfield shift due to aromaticity and H-bonding. |
| 8.02 | d (J=1.5 Hz) | 1H | H-4 | Deshielded by C3-carbonyl; doublet due to meta-coupling. |
| 7.95 | d (J=2.5 Hz) | 1H | H-2 | Characteristic indole C2 proton. |
| 7.38 | d (J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6. |
| 7.28 | dd (J=8.5, 1.5 Hz) | 1H | H-6 | Coupling to H-7 and H-4. |
| 1.35 | s | 9H | t-Butyl | Strong singlet; confirms presence of tert-butyl group. |
Mass Spectrometry (ESI)
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Mode: Negative Ion Mode (ESI-)
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m/z: 216.2 [M-H]⁻
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Fragmentation: Loss of CO₂ (m/z ~172) is a common fragmentation pathway for indole-3-carboxylic acids.
Medicinal Chemistry Applications
A. CFTR Modulation (Cystic Fibrosis)
The 5-tert-butylindole scaffold is a bioisostere used in the optimization of CFTR potentiators like Ivacaftor (VX-770) .[2]
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Mechanism: The lipophilic tert-butyl group mimics the hydrophobic interactions of the 2,4-di-tert-butylphenol moiety found in Ivacaftor, binding to the allosteric site on the CFTR channel to increase open probability.
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Strategy: Coupling 5-tert-butylindole-3-carboxylic acid with amino-quinolines or amino-pyridines creates novel potentiator candidates.
B. Lipophilic Fluorescent Probes (Cyanine Dyes)
In the synthesis of Cy5 and Cy7 dyes , the 5-tert-butyl group is introduced to:
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Prevent Aggregation: The steric bulk disrupts π-π stacking of the planar dye molecules in aqueous solution, increasing quantum yield.
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Tune Solubility: Increases the solubility of the dye in organic solvents and lipid membranes.
Pharmacophore Logic (Graphviz)
References
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Hadida, S. et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry.
- Reinecke, M. G. et al. (1980). "A General Synthesis of Indole-3-carboxylic Acids." Journal of Organic Chemistry. (Canonical method for trichloroacetyl hydrolysis).
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Markou, A. et al. (2003). "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity." Bioorganic & Medicinal Chemistry.
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Levitus, M. et al. (2022). "Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides." ACS Omega.
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ChemicalBook. "Indole-3-carboxylic acid synthesis via Trichloroacetyl indole."
